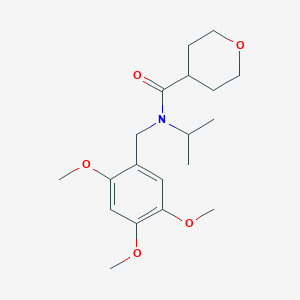
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide, also known as PFT-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology. PFT-1 is a pyranocarboxamide derivative that has been synthesized using a multistep process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition by N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the migration and invasion of cancer cells. N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its high potency and specificity towards PARP inhibition. However, one limitation is that N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide's potential applications in other areas, such as cardiovascular disease and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide and its potential interactions with other cellular pathways.
Méthodes De Synthèse
The synthesis of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide involves a multistep process that begins with the protection of the hydroxy group of 2,4,5-trimethoxybenzaldehyde using di-tert-butyl dicarbonate. The resulting product is then reacted with isopropylamine to obtain N-isopropyl-2,4,5-trimethoxybenzylamine. This intermediate is then converted to the corresponding pyran using 4-pentenoic acid and trifluoroacetic acid. The final step involves the formation of the carboxamide group using isobutyl chloroformate and triethylamine.
Applications De Recherche Scientifique
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have potential applications in neurodegenerative diseases, as it has been found to protect neuronal cells from oxidative stress-induced damage.
Propriétés
IUPAC Name |
N-propan-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-13(2)20(19(21)14-6-8-25-9-7-14)12-15-10-17(23-4)18(24-5)11-16(15)22-3/h10-11,13-14H,6-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLRWINIGHEEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1OC)OC)OC)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5905901.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-cyclooctyl-4-oxobutanamide](/img/structure/B5905912.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905919.png)
![2-[(2-chlorobenzyl)thio]-N-[(5-methylpyrazin-2-yl)methyl]acetamide](/img/structure/B5905920.png)

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-4-piperidinyl-2-pyrimidinamine hydrochloride](/img/structure/B5905929.png)
![4-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]butan-1-ol](/img/structure/B5905939.png)
![(1R,9aR)-1-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5905944.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5905948.png)
![N-(1,1-dimethyl-2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5905957.png)
![{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905960.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5905962.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5905987.png)